Ammonium nitrite
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO2.H3N/c2-1-3;/h(H,2,3);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMXVZOXBADHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].N(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065461 | |
| Record name | Ammonium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.044 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as 20% solution: clear to yellow liquid; [MSDSonline] Very unstable and almost always handled as aqueous solution; [Ullmann] | |
| Record name | Ammonium nitrite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13446-48-5 | |
| Record name | Ammonium nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ZQG69956 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Formation Mechanisms of Ammonium Nitrite
Industrial Synthesis Processes of Ammonium (B1175870) Nitrite (B80452)
The primary industrial method for producing ammonium nitrite involves the reaction of nitrogen oxides with an aqueous ammonia (B1221849) solution. This process is carefully controlled to maximize yield and purity.
Absorption System Methodologies for this compound Production
The commercial synthesis of this compound is commonly carried out using an absorption system. google.com In this method, a gaseous stream containing nitric oxide (NO) and nitrogen dioxide (NO2) is brought into contact with an aqueous solution of a basic ammonium compound, such as ammonium carbonate or ammonium hydroxide (B78521). google.comgoogle.com This reaction is typically performed in a series of absorption columns packed with materials like ceramic Raschig rings or fitted with sieve trays to ensure intimate contact between the gas and liquid phases. ecoinvent.org
The fundamental chemical reaction involves the absorption of dinitrogen trioxide (N2O3), which is in equilibrium with NO and NO2, into the alkaline solution. To manage the exothermic nature of the reaction and the instability of this compound, the process temperature is maintained at a low level, often between 0 and +5 °C, using coolers. ecoinvent.org The pH of the solution is also carefully controlled, typically kept between 8 and 9 to prevent decomposition. ecoinvent.org The resulting product is an aqueous solution of this compound, as the solid form is highly unstable and hygroscopic. ecoinvent.org
Optimization of Synthesis Parameters for Enhanced Yields
To improve the efficiency of this compound production and minimize environmental impact from unreacted nitrogen oxides, several process parameters are optimized. google.com
Operating the absorption system under elevated pressure has been found to significantly improve the yield of this compound. google.com By maintaining a pressure between 2 and 25 psig, the in situ generation of nitrogen dioxide is enhanced, which in turn leads to higher production yields. google.com More specifically, operating within a pressure range of 5 to 20 psig has been shown to be particularly effective. google.com This increased pressure helps to reduce the emission of unreacted nitric oxide, a known atmospheric pollutant, and minimizes the loss of ammonia as nitrogen gas. google.com
Optimized Pressure Ranges for this compound Synthesis
| Parameter | Value Range (psig) | Reference |
|---|---|---|
| General Operating Pressure | 2 - 25 | google.com |
| Preferred Operating Pressure | 5 - 20 | google.com |
The molar ratio of nitrogen dioxide to nitric oxide in the gas stream is a critical factor for maximizing synthesis efficiency. When the absorption of the initial nitrogen oxides is between 50% and 99% complete, supplemental nitrogen dioxide is introduced into the system. google.com This addition is controlled to achieve a NO2:NO molar ratio between 1 and 4 in the resulting mixture. google.com This strategy is particularly effective when the initial feed gas has a high nitric oxide to nitrogen dioxide ratio (at least 2.0). google.comgoogle.com By adjusting the gas composition during the absorption process, the formation of this compound is favored, and the emission of unreacted nitric oxide is substantially reduced. google.com
Influence of System Pressure on this compound Formation
Electrochemical Synthesis Pathways Involving Nitrite and Ammonia
Electrochemical methods offer a sustainable alternative for producing the components of this compound, potentially powered by renewable energy sources under ambient conditions. acs.orgnih.gov
Direct Electrooxidation of Ammonia for Nitrite Formation
The direct electrochemical oxidation of ammonia (AOR) is a promising method for producing nitrite (NO2−), the anion in this compound. acs.orgchemistryviews.org This process avoids the high temperatures and pressures of traditional methods like the Ostwald process. nih.gov The reaction involves the oxidation of ammonia at an electrocatalyst's surface. hep.com.cn The choice of catalyst is crucial for selectivity and efficiency. nih.gov
Copper-based electrodes have been shown to be effective catalysts for converting ammonia to nitrite in alkaline solutions. chemistryviews.orgnih.gov Research indicates that the process can occur through two distinct pathways: a heterogeneous pathway and a homogeneous pathway. soton.ac.uk The homogeneous pathway, mediated by dissolved copper species (specifically [Cu(OH)4]−/2−), preferentially produces nitrite with high Faradaic efficiency, reaching up to approximately 86-87%. chemistryviews.orgnih.govsoton.ac.uk The selectivity towards nitrite or nitrate (B79036) can be controlled by tuning the pH and the applied potential. chemistryviews.orgsoton.ac.uk Other materials, such as nickel-based catalysts like NiOOH-Ni, have also demonstrated high efficiency for converting ammonia into nitrite. researchgate.net This electrochemical approach represents a significant area of research for the decentralized and sustainable production of nitrites. acs.orgresearchgate.net
Catalytic Materials in Ammonia Electrooxidation to Nitrite
The electrooxidation of ammonia (AOR) to produce nitrite and nitrate is an emerging field, with research focused on finding efficient and cost-effective catalysts to replace the energy-intensive Ostwald process. nih.gov While platinum-based materials have been studied, the exploration of alternative, more abundant metals is crucial for large-scale applications. nih.gov
Recent studies have highlighted the effectiveness of specific nickel compounds. A high-performance NiOOH-Ni catalyst has been shown to convert ammonia into nitrite with a high Faradaic efficiency of up to 90.4%. researchgate.net Operando techniques and Density Functional Theory (DFT) calculations have elucidated the critical role of nickel oxyhydroxide (NiOOH) in the electrooxidation process. researchgate.net The catalytic process often involves the transformation of nickel hydroxide (Ni(OH)₂) to NiOOH at a specific working potential. researchgate.net
| Catalyst Material | Primary Product(s) | Production Rate (nmol s⁻¹ cm⁻²) | Key Findings | Source(s) |
|---|---|---|---|---|
| Nickel-based electrodes | Nitrite/Nitrate | 5.0 ± 1.0 | Highest overall yield among 19 metals tested. Nitrate contributed 62±8% to the total yield. | nih.gov, researchgate.net |
| NiOOH-Ni | Nitrite | Not specified, but Faradaic Efficiency up to 90.4% | Demonstrates high efficiency and selectivity for nitrite production. | researchgate.net |
| Copper-based electrodes | Nitrate | 1.0 ± 0.4 | Showed high selectivity for nitrate with undetectable amounts of nitrite. | nih.gov, researchgate.net |
| Silver-based electrodes | Alternate oxidation products (low NO₂⁻/NO₃⁻ yield) | Relatively low | Showed electrochemical activity but low yield of nitrite/nitrate, suggesting other products are formed. | nih.gov |
| Iron-based electrodes | Nitrite/Nitrate | Not specified | Required the presence of dissolved O₂ for the reaction to proceed. | researchgate.net |
Non-Aqueous System Applications in Electrochemical Synthesis
Traditionally, the electrochemical synthesis of nitrite and nitrate from ammonia has been confined to aqueous solutions, which presents challenges such as low ammonia concentrations and competing side reactions. nih.govacs.org A novel approach involves the direct electrooxidation of liquefied ammonia (NH₃(l)) with molecular oxygen, bypassing the limitations of aqueous systems. nih.govacs.org
This non-aqueous method has been demonstrated to successfully produce both nitrite and nitrate with combined Faradaic efficiencies exceeding 40%. nih.govacs.orgacs.org The process relies on the electrochemical activation of O₂ at the cathode to form reactive oxygen species, which then oxidize the liquefied ammonia. acs.org
Mechanistic studies in this system are ongoing, but initial findings indicate that the presence and concentration of the ammonium ion (NH₄⁺), typically from a supporting electrolyte like ammonium bromide, are of significant importance for the formation of nitrite and nitrate. nih.govacs.org By avoiding water, this method circumvents the competing hydrogen evolution reaction (HER), allowing for the selective production of the desired nitrogen oxides. nih.gov The addition of a small amount of water to the liquefied ammonia system was found to enhance the cell efficiency and selectivity towards nitrate. nih.gov
Electrocatalytic Reduction of Nitrite for Ammonia Synthesis
The electrocatalytic reduction of nitrite (NO₂⁻) to ammonia (NH₃) is a critical reaction for both environmental remediation and sustainable ammonia production. researchgate.net This process is a key step in the broader electrochemical reduction of nitrate (NO₃⁻), as the conversion of nitrate to nitrite is often the rate-determining step. researchgate.netrsc.org The subsequent reduction of nitrite to ammonia is generally considered more facile. rsc.org This multi-electron transfer reaction offers a promising alternative to the carbon-intensive Haber-Bosch process for ammonia synthesis, utilizing nitrogen-containing pollutants as a resource. researchgate.netrsc.org
Advanced Catalyst Design and Development for Nitrite Reduction
Significant research has been dedicated to developing efficient and selective catalysts for the electrochemical reduction of nitrite to ammonia. Copper-based materials are among the most promising, valued for their cost-effectiveness and high efficiency.
Copper-Based Catalysts: A variety of copper-based catalysts have been investigated, including pure copper, copper alloys, copper oxides, and single-atom catalysts. nih.gov
Copper(I) Oxide (Cu₂O): Cu₂O nanocubes have been shown to be effective precatalysts. acs.org In situ and operando spectroscopic studies have revealed that during the reaction, the Cu₂O is reduced to metallic copper, which serves as the active species for the highly selective conversion of nitrite to ammonia. acs.org These catalysts can achieve a Faradaic efficiency for ammonia formation close to or exceeding 90% over a wide potential range. acs.org
Copper Alloys: Bimetallic alloys, such as copper-cobalt nanosheets, leverage synergistic effects where one metal facilitates nitrite adsorption and the other aids in the hydrogenation steps. nih.gov
Other Catalytic Systems:
Noble Metals: Platinum (Pt) and palladium (Pd) catalysts, often supported on carbon nanotubes, have demonstrated high conversion and selectivity towards ammonia. uminho.pt
Single-Atom Catalysts (SACs): Cobalt-copper mixed SACs employ a tandem mechanism where copper sites reduce nitrate to nitrite, and cobalt sites carry out the subsequent reduction of nitrite to ammonia. preprints.orgmdpi.com
Phosphide Catalysts: Materials like Ni₂P@Cu₃P fabricated on copper foam have shown exceptional performance, with an ammonia Faradaic efficiency of 96.97%. preprints.org The phosphorus doping is believed to promote the generation of atomic hydrogen (H*), accelerating the reaction rate. preprints.orgmdpi.com
Molecular Catalysts: Homogeneous Ni(II) complexes with redox-active bis(imino)pyridine ligands have demonstrated high effectiveness and selectivity, achieving Faradaic efficiencies of ≥50% for ammonia production with high turnover frequencies. rsc.org
| Catalyst | Substrate | Faradaic Efficiency (FE) for NH₃ | Key Feature/Finding | Source(s) |
|---|---|---|---|---|
| Cu₂O Nanocubes | Nitrite/Nitrate | >90% | Metallic Cu is the active species formed under reaction conditions. | acs.org |
| Ni₂P@Cu₃P on Copper Foam | Nitrate | 96.97% | Interface coupling and P-doping enhance catalytic activity by optimizing intermediate adsorption. | preprints.org |
| Pt on Carbon Nanotubes (Pt_CNT) | Nitrate | ~80% (selectivity) | Achieved high conversion (88%) and selectivity in acidic medium. | uminho.pt |
| Cobalt-Copper Mixed SACs | Nitrate | Up to 96% | Tandem mechanism where Cu reduces NO₃⁻ to NO₂⁻ and Co reduces NO₂⁻ to NH₃. | preprints.org, mdpi.com |
| Ni(II) bis(imino)pyridine complexes | Nitrite | ≥50% | Homogeneous catalyst with high turnover frequencies (790-850 s⁻¹). | rsc.org |
Mechanistic Investigations of Electrocatalytic Nitrite Transformations
Understanding the reaction mechanism of nitrite reduction is crucial for designing more advanced catalysts. acs.org The process is a complex, multi-step reaction involving several intermediates. rsc.org
A widely accepted pathway involves the initial adsorption of the nitrite ion onto the catalyst surface, followed by a series of proton and electron transfer steps. acs.org Hydroxylamine (B1172632) (NH₂OH) has been identified as a key intermediate in the pathway to ammonia. rsc.orgacs.org Experiments show that hydroxylamine rapidly converts to ammonia under the electrochemical reduction conditions, confirming its role as a transient species. acs.org
Detailed mechanistic studies using bio-inspired copper complexes, such as Cu(tmpa) (where tmpa (B560567) is tris(2-pyridylmethyl)amine), have provided significant insights. acs.org For this catalyst, the process in a neutral aqueous solution was elucidated as follows:
Stepwise Transfer: The electron and proton transfer steps occur separately (stepwise) rather than in a concerted fashion. acs.org
Protonation Equilibrium: An initial electron transfer is followed by a pre-equilibrium protonation of the copper-bound nitrite species. acs.org
Rate-Determining Step (RDS): The RDS is a subsequent proton transfer step that is catalyzed by a general acid from the buffer solution. acs.org
This detailed understanding, combining electrochemical studies with Density Functional Theory (DFT) computations, highlights the critical role of proton availability and transfer in the catalytic cycle. acs.org Similar mechanistic investigations using in situ spectroscopy on catalysts like Cu₂O have confirmed that understanding the chemical evolution of the catalyst surface during the reaction is essential for future design improvements. acs.org
Decomposition Pathways and Kinetic Studies of Ammonium Nitrite
Chemical Decomposition of Ammonium (B1175870) Nitrite (B80452) in Aqueous Solutions
[NH₄]NO₂ → N₂ + 2H₂O
This decomposition process is highly exothermic and can be influenced by several factors, including reactant concentrations, pH, and temperature. sci-hub.se
The study of the reaction between ammonium (NH₄⁺) and nitrite (NO₂⁻) ions in aqueous solutions is crucial for understanding the decomposition of ammonium nitrite. sci-hub.seresearchgate.net This reaction's kinetics have been investigated across a range of conditions to determine how different variables affect the rate of decomposition. researchgate.net
Kinetic studies have revealed that the decomposition reaction is not a simple first-order process. Instead, the rate of the reaction between ammonium and nitrite ions is first-order with respect to the total concentration of the ammonium species and second-order with respect to the total concentration of the nitrite species. sci-hub.seresearchgate.netnih.gov This indicates a more complex interaction involving multiple nitrite ions in the rate-determining step.
Table 1: Reaction Order for this compound Decomposition
| Reactant Species | Reaction Order |
| Ammonium (NH₄⁺) | First-Order |
| Nitrite (NO₂⁻) | Second-Order |
This table summarizes the determined order of reaction for the interacting ions in the aqueous decomposition of this compound, based on kinetic studies. sci-hub.seresearchgate.net
The decomposition of this compound is highly sensitive to the pH of the solution. researchgate.net The reaction rate increases dramatically as the pH decreases. Research has shown that a decrease in pH from 7 to 3 can accelerate the reaction rate by a factor of 4000. sci-hub.seresearchgate.net This strong dependence is because the hydrogen ion (H⁺) acts as a catalyst. It does not alter the fundamental reaction pathway but increases the concentration of the true reacting species: molecular ammonia (B1221849) (NH₃) and dinitrogen trioxide (N₂O₃). sci-hub.seresearchgate.net At a pH below 7.0, the accelerated decomposition can become explosive. fishersci.no Conversely, the reaction is significantly inhibited at higher, more alkaline pH values. researchgate.net
Table 2: Illustrative Impact of pH on Decomposition Rate
| pH | Relative Reaction Rate |
| 7 | 1x |
| 3 | 4000x |
This table illustrates the significant catalytic effect of decreasing pH on the decomposition rate of this compound in aqueous solutions. sci-hub.seresearchgate.net
Consistent with chemical kinetic principles, the rate of this compound decomposition is dependent on temperature. An increase in temperature provides the necessary activation energy for the reaction, leading to a faster rate of decomposition. icm.edu.pl The compound is known to decompose more rapidly in a concentrated aqueous solution than in its dry crystalline form and may explode at temperatures between 60–70 °C. fishersci.no Experimental observations have demonstrated this temperature sensitivity; for instance, a sample of this compound was observed to decompose completely in 9 minutes at 55-60 °C, while the same process took only 2 minutes at 85-90 °C. icm.edu.pl
Table 3: Effect of Temperature on Decomposition Time
| Temperature Range | Time for Complete Decomposition |
| 55-60 °C | 9 minutes |
| 85-90 °C | 2 minutes |
This table provides experimental data showing the acceleration of this compound decomposition with increasing temperature. icm.edu.pl
A mechanism that aligns with experimental observations involves a bimolecular nucleophilic substitution (Sₙ2) reaction. sci-hub.seresearchgate.net In this proposed pathway, the key rate-limiting step is the reaction between ammonia (NH₃) acting as the nucleophile and dinitrogen trioxide (N₂O₃) serving as the electrophile. sci-hub.seresearchgate.net
The formation of dinitrogen trioxide is facilitated in acidic conditions from the equilibrium of nitrous acid (HNO₂). The Sₙ2 reaction proceeds with ammonia attacking one of the nitrogen atoms in dinitrogen trioxide. This attack leads to the displacement of a nitrite ion (NO₂⁻), which acts as the leaving group, and the formation of a protonated nitrosamine (B1359907) intermediate (H₃NNO⁺). researchgate.net This intermediate rapidly deprotonates to form nitrosamine (H₂NNO), which then quickly dissociates to yield the final, stable products of nitrogen (N₂) and water (H₂O). sci-hub.seresearchgate.net This mechanism successfully accounts for the first-order dependence on ammonia and the second-order dependence on nitrite (as two nitrite ions are required to form dinitrogen trioxide).
Proposed Reaction Mechanisms for this compound Decomposition
Identification and Role of Intermediate Species (e.g., Nitrosamine)
The mechanism of this compound decomposition in aqueous solutions is highly dependent on factors such as pH and reactant concentrations. sci-hub.se A proposed mechanism involves an SN2 reaction where the nucleophilic ammonia (NH₃) reacts with the electrophile dinitrogen trioxide (N₂O₃) in the rate-limiting step. researchgate.net Dinitrogen trioxide is formed from the equilibrium of nitrous acid (HNO₂) in the solution.
This reaction pathway leads to the formation of a critical, unstable intermediate species, nitrosamine (H₂NNO). researchgate.net This nitrosamine intermediate is highly transient and rapidly dissociates to yield the final decomposition products. researchgate.net The formation of nitrosamines is a known reaction between amines (like the ammonia from the ammonium ion) and nitrite salts under acidic conditions, where the nitrite forms nitrous acid which then acts as a nitrosating agent. nih.gov
Alternative pathways have also been considered, particularly under different conditions. At lower pH values (2–3) and low nitrite concentrations, a proposed rate-determining step is the reaction between the nitrosyl ion (NO⁺) and molecular ammonia (NH₃). sci-hub.se Regardless of the specific pathway, the formation of a nitroso-species as an intermediate is a key feature of the decomposition process.
Formation of Gaseous Nitrogen Products (N₂) from Decomposition
NH₄NO₂(aq) → N₂(g) + 2H₂O(l) aidic.itaidic.it
Mechanistically, the formation of nitrogen gas is the direct result of the breakdown of the nitrosamine (H₂NNO) intermediate. researchgate.net Following its formation, this intermediate rapidly dissociates, leading to the liberation of stable, gaseous dinitrogen. researchgate.net The study of the decomposition kinetics often relies on measuring the volume of nitrogen gas produced over time, which corresponds to the amount of this compound that has reacted. youtube.com The reaction is reported to follow first-order kinetics. youtube.com The heat effect (enthalpy) of this decomposition reaction is significant, calculated to be 864 cal/g when water is in its gaseous state. icm.edu.pl
Theoretical and Computational Investigations of Decomposition Pathways
Theoretical and computational chemistry have become invaluable tools for elucidating the complex reaction mechanisms that are difficult to observe experimentally. These methods allow for the characterization of reaction pathways, intermediates, and transition states at a molecular level.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
While extensive Density Functional Theory (DFT) studies have been performed on the related compound ammonium nitrate (B79036), researchgate.netaidic.itresearchgate.netnih.gov specific DFT investigations into this compound are less prevalent in the literature. However, computational chemistry, in general, has provided significant insights. For instance, the semi-empirical PM3 method, a molecular modeling technique, has been used to calculate the heats of formation of reactants, intermediates, products, and transition states for the reaction between ammonium and nitrite ions. sci-hub.se This method is particularly well-suited for systems containing nitrogen, hydrogen, and oxygen atoms. sci-hub.se
DFT calculations on related systems have demonstrated the power of this approach. For example, DFT has been used to study the nitrosolysis of N-hydroxymethyldialkylamines, revealing that ammonia (derived from ammonium salts) can act as a Lewis base catalyst, participating in hydrogen-bonding interactions that promote the reaction. rsc.orgrsc.org Such studies showcase how DFT can unravel the roles of different species in complex reaction environments, providing a framework for understanding the this compound system. rsc.org The M06-2X functional is often cited as a reliable choice for studying the decomposition of nitrogen-containing compounds like ammonium nitrate, suggesting its potential applicability to this compound as well. researchgate.netaidic.it
Modeling of Transition States and Energy Barriers
Modeling the transition states and their associated energy barriers is crucial for understanding reaction kinetics. For the decomposition of this compound in aqueous solution, several key energetic parameters have been determined through a combination of experimental data and computational modeling.
A mechanism involving the attack of N₂O₃ on NH₃ suggests a transition state of H₃N–N₂O₃. sci-hub.se Using the semi-empirical PM3 method, the heat of formation for this transition state was calculated to be 21.5 kcal/mol. sci-hub.se Other kinetic studies have determined the enthalpy of activation (ΔH‡) to be 82 kJ·mol⁻¹ (approximately 19.6 kcal/mol) and the entropy of activation (ΔS‡) to be -27 J·mol⁻¹·K⁻¹.
Kinetic parameters have also been estimated using a condensed-phase combustion model for this compound. These calculations provide an activation energy (Ea) and a pre-exponential factor (A) that describe the temperature dependence of the reaction rate constant (k). icm.edu.pl
The following table summarizes key energetic and kinetic data from various studies:
| Parameter | Value | Method/Condition | Source |
| Activation Energy (Ea) | 31.7 kcal/mol | Condensed-phase combustion model | icm.edu.pl |
| Enthalpy of Activation (ΔH‡) | 82 kJ/mol (19.6 kcal/mol) | Aqueous solution kinetics | |
| Heat of Formation (Transition State H₃N–N₂O₃) | 21.5 kcal/mol | Semi-empirical PM3 method | sci-hub.se |
| Pre-exponential Factor (A) | 6.7 x 10¹⁵ s⁻¹ | Condensed-phase combustion model | icm.edu.pl |
| Entropy of Activation (ΔS‡) | -27 J·mol⁻¹·K⁻¹ | Aqueous solution kinetics |
These values, while derived from different models and experimental conditions, collectively point to a significant energy barrier for the decomposition, explaining why the compound, while unstable, requires some energy input (such as heating) to decompose at an appreciable rate. researchgate.neticm.edu.pl
Advanced Analytical Methodologies for Ammonium and Nitrite Species
Spectroscopic Characterization Methods
Spectroscopic techniques are invaluable for the direct characterization and quantification of ammonium (B1175870) and nitrite (B80452). These methods rely on the interaction of electromagnetic radiation with the molecules to provide information about their vibrational modes and concentrations.
Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique for identifying and quantifying gaseous compounds by measuring the absorption of infrared radiation. mdpi.com It can simultaneously measure multiple gaseous species in real-time, making it suitable for monitoring dynamic systems. mdpi.comdntb.gov.ua
Methodology and Research Findings: In an FTIR spectrometer, an interferometer allows for the collection of a broad range of wavelengths simultaneously. mdpi.com The resulting spectrum of absorbance versus wavenumber provides a unique fingerprint for the molecules present in the sample. researchgate.net FTIR has been used extensively in air pollution studies and for analyzing vehicle exhaust emissions, where it can detect compounds like ammonia (B1221849) (NH₃), nitrogen oxides (NOx), and nitrous oxide (N₂O). mdpi.comdntb.gov.ua
For the study of ammonium nitrite, which is unstable, FTIR can be used to monitor its decomposition products, such as N₂ and H₂O, or to study related stable compounds like ammonium nitrate (B79036) (NH₄NO₃). tandfonline.com In-situ microscopic FTIR spectroscopy has been employed to monitor the phase transitions of ammonium nitrate under controlled relative humidity and temperature. tandfonline.comtandfonline.com These studies can differentiate between the various solid polymorphic forms of NH₄NO₃ based on their distinct IR spectra. tandfonline.comtandfonline.com For example, the phase transitions of ammonium nitrate from phase IV to III or II can be observed by monitoring changes in the IR absorption peaks. tandfonline.com
Raman spectroscopy is a powerful non-destructive technique for analyzing molecular species in aqueous solutions. ornl.gov It is based on the inelastic scattering of monochromatic light, providing information about the vibrational modes of molecules. A key advantage of Raman spectroscopy is that water exhibits weak Raman scattering, making it an excellent method for studying aqueous systems. ornl.gov
Methodology and Research Findings: In Raman spectroscopy, a laser is directed at the sample, and the scattered light is collected and analyzed. ornl.gov The resulting Raman spectrum shows peaks at frequencies corresponding to the vibrational modes of the analytes. For nitrite (NO₂⁻), a characteristic peak for the N–O asymmetric stretch appears around 1332 cm⁻¹. ornl.gov In studies of related compounds like ammonium nitrate, the symmetric N–O stretch of the nitrate ion (NO₃⁻) is observed near 1048 cm⁻¹. aip.org
The intensity of a Raman peak is proportional to the concentration of the corresponding species, allowing for quantitative analysis. nih.gov The technique has been used to determine the concentration of nitrate and nitrite in various solutions. ornl.govosti.gov Research has demonstrated the ability of Raman spectroscopy to quantify these species with low limits of detection. ornl.gov For instance, in one study, the limit of detection for nitrate was found to be 0.6 mM with a 300-second integration time. rsc.org The simplicity of the instrumentation makes it an appealing method for real-time, direct quantification. ornl.gov
In-situ spectroscopic techniques are essential for monitoring chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. This capability is crucial for understanding reaction kinetics and mechanisms.
Methodology and Research Findings: Both FTIR and Raman spectroscopy can be adapted for in-situ monitoring. rsc.orghyxbocean.cn For example, a fiber-coupled micro-channel reaction system has been developed for the in-situ monitoring of ammonia nitrogen and nitrite in seawater. hyxbocean.cn This system uses spectrophotometry and fluorescence detection to achieve automatic and real-time analysis. hyxbocean.cn
In-situ Raman spectroscopy has been used to study the electrochemical reduction of nitrate and nitrite. acs.org By monitoring the Raman spectra at different applied potentials, researchers can identify intermediates and track the progress of the reaction. For example, in the reduction of nitrate, peaks corresponding to NO₃⁻, NO₂⁻, and adsorbed intermediates can be observed, providing insights into the reaction pathway. acs.org Similarly, in-situ FTIR has been used to monitor the phase transitions of solid ammonium nitrate, revealing how factors like relative humidity affect the process. tandfonline.comtandfonline.com These advanced in-situ methods provide a dynamic view of chemical processes involving ammonium and nitrite species that is not possible with offline analytical techniques.
Raman Spectroscopy for Liquid-Phase Analysis
Plasma Emission Spectrometry for Ultratrace Nitrogen Determination
Plasma Emission Spectrometry (PES) is a powerful analytical technique for determining the elemental composition of a sample. The fundamental principle involves introducing a sample, typically in liquid form, into a high-temperature plasma source. The intense heat of the plasma causes the sample to vaporize, and the constituent atoms and ions are excited to higher energy levels. As they return to their ground state, they emit photons of light at characteristic wavelengths for each element. A spectrometer detects and measures the intensity of this emitted light, which is proportional to the concentration of the element in the sample.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a prominent method for the analysis of trace elements in a wide variety of samples. unil.cheag.com In this technique, an inductively coupled plasma (ICP), a type of plasma source in which the energy is supplied by electric currents produced by electromagnetic induction, sustains temperatures around 5,000 to 10,000 K. unil.chanalytik-jena.com While ICP-OES is a robust tool for multi-element analysis, its application for nitrogen has historically faced challenges. eag.com The primary difficulty arises from elevated background effects caused by the ubiquitous presence of atmospheric nitrogen, which can interfere with accurate measurement. spectroscopyonline.com
To overcome this limitation, specialized ICP-OES configurations have been developed. These include custom-designed torches and sample introduction systems engineered to significantly reduce nitrogen backgrounds. spectroscopyonline.com For instance, a side-view torch configuration combined with an automatic sparging system can facilitate the simultaneous determination of nitrogen and other nutrient elements in samples like fertilizers, eliminating the need for separate analytical techniques. spectroscopyonline.com
Microwave Plasma - Atomic Emission Spectrometry (MP-AES)
Microwave Plasma - Atomic Emission Spectrometry (MP-AES) has emerged as a revolutionary and cost-effective alternative for elemental analysis. rubiconscience.com.au This technique utilizes microwave energy to generate a robust and stable plasma. chemetrix.co.za A key distinction and advantage of MP-AES is its ability to use nitrogen as the plasma gas, which can be economically supplied by a nitrogen generator that extracts it from the ambient air. icpms.czgulfbioanalytical.com This eliminates the need for expensive and often flammable gases like argon or acetylene, thereby lowering operational costs and enhancing laboratory safety. chemetrix.co.zaicpms.cz
The nitrogen-based plasma in MP-AES is highly efficient at sample atomization and excitation. rubiconscience.com.au It demonstrates excellent tolerance to complex and challenging sample matrices, including organic solvents, fuels, and agricultural samples. chemetrix.co.zaicpms.cz The performance of MP-AES is comparable to, and in some aspects superior to, traditional Flame Atomic Absorption Spectroscopy (FAAS), offering better detection limits for many elements, faster analysis times, and a wider linear dynamic range. icpms.czresearchgate.net For example, the plasma temperature in an MP-AES system is around 5000 K, which allows for the determination of elements that are difficult to analyze with FAAS. icpms.cz
Advanced and Specialized Plasma Techniques
Research continues to advance plasma spectrometry for nitrogen determination. Methods using mixed gas plasmas, such as argon-nitrogen or argon-helium-nitrogen, have been investigated to optimize signal-to-background ratios in ICPs. jst.go.jp Another specialized technique is Dielectric Barrier Discharge (DBD) emission spectrometry, which has been successfully used for the determination of ultratrace nitrogen impurities in pure argon gas by measuring the molecular emission of nitrogen at 337 nm. researchgate.net Low-pressure microwave-induced plasma has also been utilized to quantify molecular nitrogen in gas mixtures with very low detection limits. nih.gov
Research Findings and Comparative Performance
Studies comparing different plasma sources have provided valuable insights into their analytical performance. For example, a comparison between a high-powered, microwave-induced air plasma (air-MIP) and a nitrogen plasma (N₂-MIP) showed differences in excitation temperatures and electron number densities. rsc.org While the detection limits for many elements were comparable, the N₂-MIP showed better performance for spectral lines with higher excitation energies. rsc.org The MP-AES technique has demonstrated its capability to achieve sub-ppb detection limits for multiple elements in a single run. akademiabaru.com
The table below summarizes the analytical performance of different plasma emission spectrometry techniques for nitrogen and other elemental determinations.
| Technique | Plasma Gas | Typical Detection Limits | Key Features & Applications |
| ICP-OES | Argon | ppb in solution eag.com | High throughput, multi-element analysis; Requires specialized setup to minimize atmospheric N₂ interference. eag.comspectroscopyonline.com |
| MP-AES | Nitrogen (from air) | sub-ppb levels icpms.cz | Lower operating costs, enhanced safety, robust for complex matrices like organics and fuels. chemetrix.co.zaicpms.czgulfbioanalytical.com |
| Low-Pressure MIP-ES | Helium/Argon | 0.01 ppm (v/v) for N₂ nih.gov | Specialized for quantitative measurement of molecular nitrogen in gas mixtures. nih.gov |
| DBD-MES | Argon | < 0.1 ppm of N₂ in Ar researchgate.net | Used for determining trace nitrogen impurities in high-purity gases. researchgate.net |
Q & A
Q. What are the methodological challenges in synthesizing pure ammonium nitrite for laboratory use?
this compound (NH₄NO₂) is highly unstable and prone to decomposition, making synthesis in pure form difficult. Researchers must maintain strict temperature control (near 0°C) and avoid exposure to light, heat, or acidic conditions. A common approach involves the reaction of silver nitrite (AgNO₂) with ammonium chloride (NH₄Cl) in aqueous solution under inert atmospheres, followed by vacuum filtration to isolate the product . Due to its instability, storage requires refrigeration in airtight, non-reactive containers (e.g., glass or polyethylene).
Q. How can ammonium and nitrite ions be accurately quantified in environmental samples?
The KCl extraction-spectrophotometric method (e.g., HJ 634-2012 standard) is widely used for soil analysis. Key steps include:
- Extracting ions via 2M KCl solution.
- Ammonium (NH₄⁺) detection via indophenol blue method at 630 nm.
- Nitrite (NO₂⁻) quantification using Griess reagent (absorbance at 540 nm).
- Nitrate (NO₃⁻) reduction to nitrite via cadmium or enzymatic methods for indirect measurement . Calibration curves must account for matrix interference, and repeated freeze-thaw cycles should be avoided to preserve sample integrity.
Q. What microbial taxa are primarily responsible for nitrite accumulation in ammonium-rich environments?
Nitrosomonadaceae (e.g., Nitrosomonas) oxidize ammonium (NH₄⁺) to nitrite (NO₂⁻), while Nitrobacter converts nitrite to nitrate (NO₃⁻). In environments with high NH₄⁺ but low NO₂⁻, dominance of Nitrosomonadaceae over Nitrobacter (due to sulfide inhibition or low DO) leads to nitrite accumulation. PCR or FISH targeting amoA (ammonia monooxygenase) and nxrA (nitrite oxidoreductase) genes can confirm microbial activity .
Advanced Research Questions
Q. How can partial nitritation reactors be optimized for stable nitrite production?
Partial nitritation (ammonium → nitrite) requires suppressing nitrite-oxidizing bacteria (NOB). Key parameters include:
- Dissolved Oxygen (DO): Maintain ≤0.5 mg/L to inhibit NOB while allowing ammonia-oxidizing bacteria (AOB) activity.
- Free Ammonia (FA): FA >1.5 mg NH₃-N/L inhibits NOB. Adjust pH (7.5–8.0) and temperature (30–35°C) to enhance FA toxicity.
- Sludge Retention Time (SRT): Short SRT (<5 days) washes out slow-growing NOB. Dynamic models incorporating pH, FA, and free nitrous acid (FNA) inhibition can predict reactor performance. Calibration with batch activity assays (e.g., varying NH₄⁺/NO₂⁻ substrates) is critical .
Q. How should researchers resolve contradictions between observed nitrite concentrations and microbial community data?
Discrepancies (e.g., high nitrite despite low Nitrosomonadaceae abundance) may arise from:
- Analytical Errors: Validate ion quantification via ion chromatography or cross-check spectrophotometric results.
- Archaeal Activity: Marine Crenarchaeota (via amoA genes) can dominate nitrification in some environments, producing nitrite undetected by bacterial primers .
- Abiotic Factors: High pH or temperature shifts may decouple ammonium oxidation steps, causing transient nitrite accumulation . Metagenomic sequencing and isotopic tracing (¹⁵N-NH₄⁺) help clarify pathways.
Q. What advanced modeling approaches integrate nitrogen species dynamics in wastewater treatment systems?
Extended Activated Sludge Models (ASM2d-N) incorporate nitrite as a state variable and account for:
- Nitrogen-P removal interactions: Include polyphosphate-accumulating organisms (PAOs) competing for carbon sources.
- Inhibition kinetics: Model NH₃ and HNO₂ inhibition on NOB using Haldane or non-competitive equations.
- Settler reactivity: Adjust sludge return rates to prevent secondary nitrate release. Scenario analysis with tools like AQUASIM validates model robustness under influent ammonium/nitrite peaks .
Methodological Guidelines
- Data Validation: Cross-reference spectrophotometric results with ion-selective electrodes or IC to avoid overestimation of nitrite .
- Genomic Confirmation: Pair qPCR (e.g., amoA, nxrA) with metatranscriptomics to link microbial presence to activity .
- Reactor Monitoring: Use online sensors for real-time NH₄⁺, NO₂⁻, and DO tracking to maintain partial nitritation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
